Comprehensive Structural Analysis and Characterization of [2-Chloro-5-(propan-2-yl)phenyl]methanol
Comprehensive Structural Analysis and Characterization of [2-Chloro-5-(propan-2-yl)phenyl]methanol
Document Control:
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Subject: Technical Characterization & Validation Protocol
Executive Summary
[2-Chloro-5-(propan-2-yl)phenyl]methanol, also known as 2-chloro-5-isopropylbenzyl alcohol, represents a critical "privileged scaffold" in modern medicinal chemistry and agrochemical synthesis.[1][2] Its structural uniqueness lies in the orthogonal reactivity provided by the steric bulk of the isopropyl group at the C5 position and the electronic modulation of the chlorine atom at C2.[1][2] This specific substitution pattern renders it a highly valuable intermediate for Suzuki-Miyaura cross-couplings and nucleophilic substitutions utilized in the synthesis of azetidinone-based lipid modulators and pyrazole-carboxamide fungicides.[1][2]
This guide provides a rigorous, self-validating analytical framework for researchers. It moves beyond basic identification to offer a causal understanding of the molecule's spectral behaviors and stability profiles.[1][2]
Part 1: Molecular Architecture & Theoretical Properties[2]
Before initiating wet-lab characterization, one must understand the electronic and steric environment of the analyte.[1][2] The interplay between the electron-withdrawing chlorine and the electron-donating isopropyl group creates a distinct dipole and reactivity vector.[1][2]
Physicochemical Profile[2][5]
| Property | Value / Descriptor | Causal Implication |
| IUPAC Name | [2-Chloro-5-(propan-2-yl)phenyl]methanol | Defines absolute connectivity.[1][2] |
| CAS Number | 1268865-70-8 | Unique identifier for procurement/regulatory checks.[1][2] |
| Molecular Formula | C₁₀H₁₃ClO | Basis for High-Res Mass Spec (HRMS) validation.[1][2] |
| Molecular Weight | 184.66 g/mol | Monoisotopic mass: ~184.065.[1][2] |
| LogP (Predicted) | ~3.2 | Lipophilic; implies poor water solubility, requires organic solvents (CDCl₃, DMSO-d6) for NMR.[1][2] |
| H-Bond Donors | 1 (–OH) | Broadening of OH signal in NMR; susceptibility to oxidation.[1][2] |
| Rotatable Bonds | 2 (Benzyl-OH, Isopropyl) | Conformational flexibility affecting NOESY signals.[1][2] |
Electronic & Steric Analysis[1][2]
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Ortho-Effect (Cl @ C2): The chlorine atom at position 2 exerts a significant steric blockade on the benzylic position (C1).[1][2] This reduces the rate of nucleophilic attack at the benzylic carbon compared to unsubstituted benzyl alcohols, requiring harsher conditions for activation (e.g., conversion to benzyl bromide).[1][2]
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Inductive/Resonance Balance:
Part 2: Spectroscopic Elucidation Strategy
This section details the specific spectral fingerprints required to confirm the identity of the molecule and distinguish it from regioisomers (e.g., 2-chloro-4-isopropyl).
Nuclear Magnetic Resonance (NMR) Protocol[1][2]
Solvent Selection: Chloroform-d (CDCl₃) is preferred for resolution.[1][2] DMSO-d₆ is secondary, used only if OH coupling detection is required.[1][2]
1H NMR Prediction & Assignment Logic
The aromatic region is the diagnostic key.[1][2] We expect an ABC spin system (or AMX depending on field strength) due to the 1,2,5-substitution pattern.[1][2]
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H3 (Ortho to Cl): ~7.25–7.35 ppm.[1][2] Appears as a Doublet (d) .
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H4 (Meta to Cl, Ortho to iPr): ~7.10–7.20 ppm.[1][2] Appears as a Doublet of Doublets (dd) .[1][2]
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Logic: Couplings to H3 (ortho, J ≈ 8.0 Hz) and H6 (meta, J ≈ 2.0 Hz).
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H6 (Ortho to CH₂OH, Meta to Cl): ~7.30–7.40 ppm.[1][2] Appears as a Doublet (d) or broad singlet.[1][2]
Aliphatic Region:
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Isopropyl Methine (CH): ~2.90 ppm (Septet, J ≈ 7.0 Hz).[1][2]
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Isopropyl Methyls (CH₃): ~1.25 ppm (Doublet, J ≈ 7.0 Hz, integrates to 6H).[1][2]
Visual Logic: NMR Coupling Tree
Figure 1: NMR Signal Assignment Logic Tree.[1][2] This decision tree guides the interpretation of the proton signals based on substituent effects.
Mass Spectrometry (MS) Fingerprint[1][2]
Method: GC-MS (EI) or LC-MS (ESI+).[1][2] Ionization Mode: ESI+ (with ammonium formate) is recommended to observe [M+NH₄]⁺ or [M+Na]⁺ adducts, as the benzyl alcohol often loses water in acidic conditions.[1][2]
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Isotope Pattern: The presence of Chlorine (³⁵Cl/³⁷Cl) mandates a 3:1 intensity ratio for the molecular ion peak (M and M+2).[1][2]
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Fragmentation Pathways (EI):
Part 3: Synthesis & Impurity Profiling[1][2]
Understanding the synthesis is crucial for anticipating impurities in the final drug substance.[1][2]
Synthetic Route (Reduction Strategy)
The most robust synthesis involves the reduction of 2-chloro-5-isopropylbenzaldehyde or methyl 2-chloro-5-isopropylbenzoate .[1][2]
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Reagents: Sodium Borohydride (NaBH₄) in Methanol (0°C to RT).
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Quench: Aqueous NH₄Cl.
Impurity Markers
| Impurity Name | Origin | Analytical Flag |
| 2-Chloro-5-isopropylbenzaldehyde | Unreacted Starting Material | 1H NMR: Aldehyde proton singlet @ ~10.4 ppm.[1][2] IR: C=O stretch @ 1690 cm⁻¹.[1][2] |
| Des-chloro analog | Over-reduction / Hydrogenolysis | MS: M+ 150 (No Cl isotope pattern).[1][2] NMR: Loss of downfield H3 doublet. |
| Dibenzyl Ether Dimer | Acid-catalyzed condensation | MS: Dimer mass.[1][2] NMR: Split benzylic CH₂ signals. |
Workflow: Synthetic & Analytical Flow
Figure 2: Synthetic pathway and Critical Quality Control (QC) checkpoints for ensuring high-purity isolation.
Part 4: Applications in Drug Discovery[2]
This molecule is not merely a solvent or simple reagent; it is a Pharmacophore Building Block .[1][2]
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Lipid Modulators: The 2-chloro-5-isopropylbenzyl moiety mimics the lipophilic side chains found in PPAR agonists and cholesterol absorption inhibitors (e.g., Ezetimibe analogs).[1][2] The isopropyl group fills hydrophobic pockets in target proteins (e.g., NPC1L1).[1][2]
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Agrochemicals: It serves as the precursor for N-(5-chloro-2-isopropylbenzyl)-cyclopropylamine, a scaffold used in succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2]
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Linker Chemistry: The benzyl alcohol is easily converted to a benzyl chloride or bromide, allowing for SN2 coupling to amines, phenols, or thiols, thereby "installing" the lipophilic 2-Cl-5-iPr motif onto a core drug scaffold.[1][2]
References
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ChemScene. (n.d.).[1][2] [2-Chloro-5-(propan-2-yl)phenyl]methanol Product Data. Retrieved from [1][2]
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National Institute of Standards and Technology (NIST). (n.d.).[1][2] Benzenemethanol, 2-chloro- Mass Spectrum. NIST Chemistry WebBook.[1][2][5] Retrieved from [Link][1][2]
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Google Patents. (2014).[1][2] Method for preparing N-(5-chloro-2-isopropylbenzyl)-cyclopropylamine (CN104245660A).[1][2] Retrieved from
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BenchChem. (n.d.).[1][2] 2-(Benzyloxy)-5-chlorobenzoic acid Synthesis and Impurity Profiling. Retrieved from [1][2]
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ChemicalBook. (2019).[1][2] Ruthenium-catalyzed Hydrogenation of Ester Compounds (Patent CN110357923).[1][2] Retrieved from [1][2]
Sources
- 1. CN104245660A - Method for preparing N-(5-chloro-2-isopropylbenzyl)-cyclopropylamine - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. 1268865-70-8 | [2-Chloro-5-(propan-2-yl)phenyl]methanol | Boroncore [boroncore.com]
- 4. 1268865-70-8 | [2-Chloro-5-(propan-2-yl)phenyl]methanol | Boroncore [boroncore.com]
- 5. Benzenemethanol, 2-chloro- [webbook.nist.gov]
